molecular formula C9H12N2O3 B027366 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 103854-71-3

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B027366
CAS No.: 103854-71-3
M. Wt: 196.2 g/mol
InChI Key: HPYLRCBYUYKMLK-UHFFFAOYSA-N
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Description

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring with a butyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves several steps. One common method includes the reaction of a suitable pyridazine precursor with butylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or free acids.

Scientific Research Applications

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a methyl group instead of a butyl group, which may result in different chemical and biological properties.

    1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

    1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: This ester derivative may have different solubility and stability characteristics compared to the parent compound.

Properties

IUPAC Name

1-butyl-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLRCBYUYKMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365730
Record name 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-71-3
Record name 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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